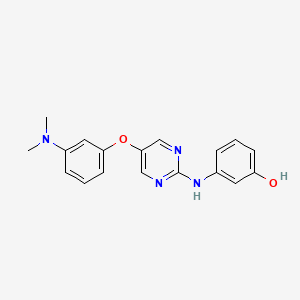

3-(5-(3-(Dimethylamino)phenoxy)pyrimidin-2-ylamino)phenol

Vue d'ensemble

Description

SEN 1269 est un puissant inhibiteur de l'agrégation de l'amyloïde-β. Il agit en bloquant l'agrégation de l'amyloïde-β (1-42) et en protégeant les lignées cellulaires neuronales exposées à l'amyloïde-β (1-42). SEN 1269 s'est révélé efficace pour réduire les déficits de potentialisation à long terme et de mémoire induits par les oligomères d'amyloïde-β. Ce composé est principalement utilisé dans la recherche sur la maladie d'Alzheimer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du SEN 1269 implique la réaction du 3-(diméthylamino)phénol avec la 5-(3-(diméthylamino)phénoxy)-2-pyrimidinamine. La réaction est généralement effectuée dans des conditions contrôlées pour garantir la pureté et le rendement du produit final .

Méthodes de production industrielle

La production industrielle du SEN 1269 suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la constance et la pureté du composé. La production est effectuée dans des installations spécialisées équipées pour gérer les exigences spécifiques de la synthèse .

Analyse Des Réactions Chimiques

Types de réactions

SEN 1269 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Réactions de substitution: Les réactifs courants comprennent les agents halogénants et les nucléophiles. Les réactions sont généralement effectuées dans des solvants polaires à des températures modérées.

Réactions d'oxydation: Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium sont utilisés. Ces réactions sont menées dans des conditions contrôlées pour éviter la sur-oxydation.

Réactions de réduction: Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés du SEN 1269, tandis que les réactions d'oxydation et de réduction peuvent modifier les groupes fonctionnels présents dans le composé .

Applications de la recherche scientifique

SEN 1269 a un large éventail d'applications dans la recherche scientifique :

Chimie: Utilisé comme composé modèle pour étudier l'agrégation de l'amyloïde-β et son inhibition.

Biologie: Employé dans des études cellulaires pour comprendre les effets protecteurs contre la toxicité induite par l'amyloïde-β.

Médecine: Investigated for its potential therapeutic effects in Alzheimer’s disease and other neurodegenerative disorders.

Industrie: Utilisé dans le développement de nouveaux médicaments ciblant l'agrégation de l'amyloïde-β .

Mécanisme d'action

SEN 1269 exerce ses effets en inhibant l'agrégation de l'amyloïde-β (1-42). Il se lie aux monomères d'amyloïde-β et empêche leur agrégation en oligomères et fibrilles toxiques. Cette inhibition protège les cellules neuronales de la toxicité induite par l'amyloïde-β et préserve la fonction synaptique. Les cibles moléculaires du SEN 1269 comprennent les monomères et les oligomères d'amyloïde-β, et les voies impliquées sont liées à l'agrégation et à la toxicité de l'amyloïde-β .

Applications De Recherche Scientifique

SEN 1269 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study amyloid-β aggregation and its inhibition.

Biology: Employed in cellular studies to understand the protective effects against amyloid-β-induced toxicity.

Medicine: Investigated for its potential therapeutic effects in Alzheimer’s disease and other neurodegenerative disorders.

Industry: Utilized in the development of new drugs targeting amyloid-β aggregation .

Mécanisme D'action

SEN 1269 exerts its effects by inhibiting the aggregation of amyloid-β (1-42). It binds to amyloid-β monomers and prevents their aggregation into toxic oligomers and fibrils. This inhibition protects neuronal cells from amyloid-β-induced toxicity and preserves synaptic function. The molecular targets of SEN 1269 include amyloid-β monomers and oligomers, and the pathways involved are related to amyloid-β aggregation and toxicity .

Comparaison Avec Des Composés Similaires

Composés similaires

SEN 1234: Un autre inhibiteur de l'agrégation de l'amyloïde-β avec un mécanisme d'action similaire.

SEN 5678: Un composé qui cible également l'agrégation de l'amyloïde-β, mais avec des affinités de liaison et des spécificités différentes.

Unicité du SEN 1269

SEN 1269 est unique en raison de sa forte puissance et de sa spécificité dans l'inhibition de l'agrégation de l'amyloïde-β (1-42). Il a montré une efficacité supérieure pour protéger les cellules neuronales et améliorer les déficits de mémoire dans les modèles précliniques par rapport à d'autres composés similaires .

Propriétés

IUPAC Name |

3-[[5-[3-(dimethylamino)phenoxy]pyrimidin-2-yl]amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-22(2)14-6-4-8-16(10-14)24-17-11-19-18(20-12-17)21-13-5-3-7-15(23)9-13/h3-12,23H,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPAAKZZUIRMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OC2=CN=C(N=C2)NC3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676566 | |

| Record name | 3-({5-[3-(Dimethylamino)phenoxy]pyrimidin-2-yl}amino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956128-01-1 | |

| Record name | 3-({5-[3-(Dimethylamino)phenoxy]pyrimidin-2-yl}amino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

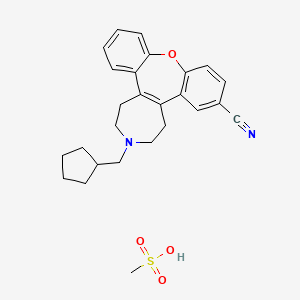

![(2R,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-5-[(4E)-4-carbamoylimino-3-methyl-2-oxopyrimidin-1-yl]-3,4-dihydroxythiolan-2-yl]-3-hydroxypropanoic acid](/img/structure/B610706.png)

![3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B610715.png)

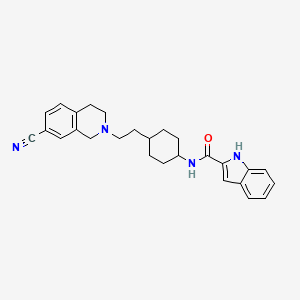

![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride](/img/structure/B610718.png)

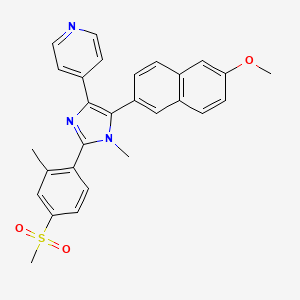

![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)